

JTV-519 and Related Compounds: A Comparative Review of Preclinical and Clinical Data

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Compound of Interest						
Compound Name:	Jtv-519 free base					
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 1,4-benzothiazepine derivative JTV-519 (also known as K201) and related compounds, focusing on their mechanism of action, preclinical efficacy, and available clinical trial information. These compounds are primarily investigated for their potential in treating cardiac arrhythmias, heart failure, and other conditions linked to abnormal intracellular calcium handling.

Mechanism of Action: Stabilizing the Ryanodine Receptor

JTV-519 and its analogs primarily exert their effects by targeting the ryanodine receptor (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[1][2] In pathological conditions such as heart failure and certain arrhythmias, RyR2 channels can become "leaky," leading to inappropriate diastolic calcium release from the SR. This calcium leak can trigger delayed afterdepolarizations and contribute to cellular arrhythmogenesis.

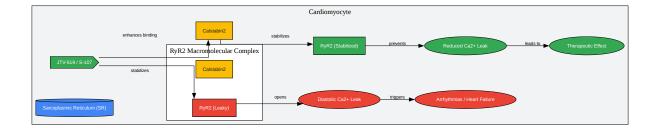
JTV-519 acts as a RyR2 stabilizer, promoting the closed state of the channel and thereby reducing this harmful calcium leak.[1] The precise mechanism is a subject of ongoing research, but it is believed to involve one or both of the following pathways:



- Direct Interaction with RyR2: JTV-519 may directly bind to the RyR2 protein, inducing a conformational change that favors the closed state.[1]
- Enhancing Calstabin2 Binding: A key regulatory protein, calstabin2 (also known as FKBP12.6), is known to stabilize RyR2. In disease states, calstabin2 can dissociate from the RyR2 complex, contributing to channel leakiness. JTV-519 is thought to increase the affinity of calstabin2 for RyR2, thereby restoring its stabilizing function.[1][2][3]

The related compound, S-107, is also a benzothiazepine derivative designed as a more specific RyR stabilizer with potentially fewer off-target effects.[4]

Signaling Pathway of JTV-519 Action



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Caption: Mechanism of JTV-519 and S-107 in stabilizing the RyR2 channel.

Preclinical Data

A substantial body of preclinical evidence from in vitro and animal studies supports the mechanism of action of JTV-519.



Parameter	Model	Compound	Dosage	Key Findings	Reference
Diastolic Ca2+ Spark Frequency	Murine Cardiomyocyt es	JTV-519	1 μmol/L	Significantly reduced ouabain-induced Ca2+ spark frequency.	[5]
SR Ca2+ Leak	Murine Cardiomyocyt es	JTV-519	1 μmol/L	Reduced SR Ca2+ leak independentl y of SR Ca2+ load.	[5]
Cardiac Function	CLP Mice (Sepsis Model)	JTV-519	0.5 mg/kg/h (i.v.)	Significantly increased fractional shortening (FS) and ejection fraction (EF).	[6]
Arrhythmia Induction	Calstabin- 2+/- Mice	JTV-519	0.5 mg·kg-1·hr-1	Prevented catecholamin e-induced ventricular arrhythmias.	[7]
Ryanodine Binding	Failing Dog Heart SR	JTV-519	N/A	Increased the rate of [3H]ryanodin e binding, indicating channel stabilization.	[8]
RyR2 Phosphorylati on	Calstabin- 2+/-	JTV-519	1 μΜ	Prevented calstabin-2 release from	[7]



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Clinical Trial Data

While JTV-519 has progressed to clinical trials, detailed quantitative results from these studies are not widely available in the public domain. The following table summarizes the known clinical trials.

NCT Number	Phase	Condition	Status	Published Results
NCT01259622	Phase 2	Atrial Fibrillation	Unknown	No quantitative data published.
NCT00626652	Phase 2	Atrial Fibrillation	Unknown	No quantitative data published.

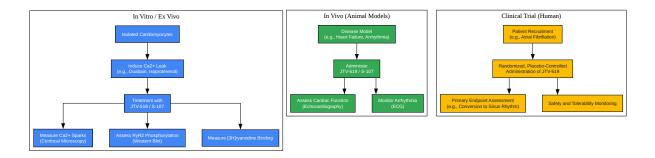
Information regarding clinical trials for the related compound S-107 is limited, with no major published trial results found.

Experimental Protocols

Detailed experimental protocols for the human clinical trials of JTV-519 are not publicly available. However, based on preclinical studies, a general workflow for evaluating the efficacy of RyR2 stabilizers can be outlined.

General Experimental Workflow for Preclinical Evaluation





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